5-Chloro-N,N-diethylpyrazin-2-amine
CAS No.: 1823884-16-7
Cat. No.: VC3163497
Molecular Formula: C8H12ClN3
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823884-16-7 |
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Molecular Formula | C8H12ClN3 |
Molecular Weight | 185.65 g/mol |
IUPAC Name | 5-chloro-N,N-diethylpyrazin-2-amine |
Standard InChI | InChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-10-7(9)5-11-8/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | HCNIBTVDHNLFTR-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CN=C(C=N1)Cl |
Canonical SMILES | CCN(CC)C1=CN=C(C=N1)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Chloro-N,N-diethylpyrazin-2-amine consists of a pyrazine ring (a six-membered heterocyclic compound with two nitrogen atoms at the 1 and 4 positions) with a chlorine atom at the 5-position and a diethylamino group (-N(CH₂CH₃)₂) at the 2-position. The molecular formula is C₈H₁₂ClN₃, with a structure that features both an electron-withdrawing group (chlorine) and an electron-donating group (diethylamino). This creates an interesting electronic distribution that affects its chemical behavior and potential interactions with biological systems or material substrates.
The structure shares similarities with other halogenated heterocycles such as 5-Chloro-N-phenylpyrimidin-2-amine, which has a comparable halogenated heterocyclic core but with a different arrangement of nitrogen atoms in the ring system and a different amine substituent . Another related compound is 5-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, which contains the same pyrazine core with chlorine at the 5-position but differs in the substituent at the 2-position .
Physical Properties
For comparison, the related compound 5-Chloro-N-phenylpyrimidin-2-amine has a molecular weight of 205.64 g/mol as reported in PubChem data . Similarly, 5-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide has a molecular weight of 282.12 g/mol . These compounds share structural similarities that suggest comparable physical properties.
Chemical Properties
The chemical behavior of 5-Chloro-N,N-diethylpyrazin-2-amine would be influenced by several key structural features:
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The chlorine substituent at the 5-position would serve as a potential site for nucleophilic aromatic substitution reactions, similar to other halogenated heterocycles.
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The diethylamino group at the 2-position would contribute electron density to the aromatic system, potentially reducing the electrophilicity of the pyrazine ring.
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The nitrogen atoms in the pyrazine ring would serve as potential hydrogen bond acceptors and coordination sites for metal ions.
The compound would likely exhibit moderate stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of the amine functionality. The electronic distribution within the molecule, influenced by both the electron-withdrawing chlorine and the electron-donating diethylamino group, would create a unique reactivity profile that could be valuable for specific applications.
Synthesis Methods
Comparative Synthesis Approaches
Table 1: Comparison of Potential Synthetic Approaches for 5-Chloro-N,N-diethylpyrazin-2-amine
Synthetic Approach | Starting Materials | Reaction Conditions | Potential Advantages | Potential Limitations |
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Direct Chlorination | N,N-diethylpyrazin-2-amine | NCS or POCl₃, moderate temperature | Single-step process, potentially high regioselectivity | Side reactions, multiple chlorination |
Nucleophilic Substitution | 2,5-dichloropyrazine | Diethylamine, base, elevated temperature | Control over substitution pattern | Competing substitution at both chlorine positions |
Cross-coupling | 5-chloropyrazin-2-yl triflate | Diethylamine, palladium catalyst | Mild conditions, high functional group tolerance | Expensive catalysts, complex setup |
Oxidative Chlorination | Pyrazin-2-amine derivatives | NaClO/HCl, controlled temperature | Economical reagents, scalable process | Lower regioselectivity, multiple products |
The approach using sodium hypochlorite and hydrochloric acid, as described in the patent for 2-amino-5-chloro-pyridine synthesis, offers several advantages including the use of inexpensive reagents and mild reaction conditions that avoid direct use of chlorine gas. This method achieved a yield of 72% for the pyridine derivative and could potentially be adapted for pyrazine systems . The patent notes specific reaction conditions: "controlling temperature at 10°C, adding NaClO solution, and slowly adding concentrated hydrochloric acid dropwise. After reacting at a constant temperature of 10°C for 2h, the temperature was raised to 25°C to continue the reaction for 4h" .
Reactivity and Chemical Behavior
Halogenation Patterns
The chlorine substituent at the 5-position of the pyrazine ring significantly influences the reactivity of 5-Chloro-N,N-diethylpyrazin-2-amine. Based on the behavior of similar halogenated heterocycles, this chlorine is likely susceptible to nucleophilic aromatic substitution, particularly under activated conditions. The electron-withdrawing nature of the chlorine atom would also affect the electronic distribution within the pyrazine ring, potentially enhancing the electrophilicity of specific carbon positions.
Applications and Significance
Structure-Activity Relationships
Table 2: Structure-Activity Relationships of Chlorinated Pyrazine Derivatives
Structural Feature | Potential Effect on Activity | Relevant Applications |
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Chlorine at 5-position | Enhanced lipophilicity, potential metabolic stability | Drug development, agrochemicals |
Diethylamino at 2-position | Modulated electronic properties, potential hydrogen bonding | Biological activity modulation |
Pyrazine core | Unique electronic distribution, coordination ability | Coordination chemistry, materials |
Combined electronic effects | Specific interaction with biological targets | Target-specific biological activity |
The presence of both an electron-withdrawing group (chlorine) and an electron-donating group (diethylamino) on the pyrazine ring creates an interesting electronic distribution that could lead to unique interactions with biological targets or materials systems. This structural pattern is observed in various biologically active compounds, including pharmaceutical agents and agrochemicals.
Analytical Characterization
Chromatographic Analysis
For the isolation, purification, and analysis of 5-Chloro-N,N-diethylpyrazin-2-amine, various chromatographic techniques would be applicable:
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Gas Chromatography-Mass Spectrometry (GC-MS):
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC using C18 columns would be suitable for the separation and purification of the compound.
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UV detection would be effective due to the aromatic nature of the pyrazine ring, which provides strong absorption in the UV range.
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Thin-Layer Chromatography (TLC):
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TLC would serve as a rapid analytical tool for reaction monitoring and preliminary purity assessment.
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Visualization could be achieved using UV light or appropriate chemical staining methods.
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The patent information for 2-amino-5-chloro-pyridine mentions analytical techniques that could be adapted for our compound: "GC-MS analysis shows that the product contains 84.2% of 2-amino-5-chloropyridine, 12.1% of 2-amino-3-chloropyridine, 0.5% of 2-amino-3,5-dichloropyridine, 2-aminopyridine 3.2%" . Similar analytical approaches would be valuable for characterizing 5-Chloro-N,N-diethylpyrazin-2-amine.
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